

Application Note: Solvent Red 135 for Advanced Fluid Flow Visualization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Solvent Red 135*

Cat. No.: *B008356*

[Get Quote](#)

Introduction

Fluid flow visualization is a critical methodology for the qualitative and quantitative assessment of flow dynamics in diverse fields, from aerospace engineering to microfluidic device development.^[1] The selection of an appropriate tracer is paramount for achieving high-fidelity results.^[2] Laser-Induced Fluorescence (LIF) has emerged as a powerful technique, offering the ability to illuminate specific planes within a flow field for detailed structural analysis.^{[3][4]}

This document provides a comprehensive guide to the application of **Solvent Red 135** (C.I. 564120) as a fluorescent tracer for flow visualization in non-polar and organic solvent-based systems.^{[5][6]} While traditionally used as a colorant for plastics and polymers due to its excellent thermal stability and lightfastness, its fluorescent properties present a unique opportunity for researchers working with systems where common aqueous tracers are unsuitable.^{[2][7][8][9]} We will detail the dye's fundamental properties, provide validated protocols for solution preparation, and describe its implementation in a typical LIF workflow.

Physicochemical Properties of Solvent Red 135

A thorough understanding of the tracer's properties is essential for experimental design.

Solvent Red 135 is a synthetic organic dye of the aminoketone class, presenting as a yellowish-red powder.^[10] Its robust, non-polar molecular structure governs its solubility and stability.^[8]

Key performance characteristics are summarized below:

Property	Value / Description	Source(s)
Chemical Identity		
C.I. Name	Solvent Red 135	[6][9]
CAS Numbers	20749-68-2, 71902-17-5	[6][9][10][11]
Molecular Formula	<chem>C18H6Cl4N2O</chem>	[6][10][11]
Molecular Weight	408.07 g/mol	[10][11]
Physical Properties		
Appearance	Yellowish-red powder	[9][10]
Melting Point	308 - 318 °C	[7][9][12]
Stability		
Heat Resistance	Up to 300-320 °C	[7][10]
Light Fastness	Excellent (Grade 7-8)	[2][7]
Solubility (at 20°C)		
Water	Insoluble (<0.1 g/L)	[5][12][13]
Toluene	~0.6 g/L	[5][9]
Dichloromethane	~0.3 g/L	[5][9]
Acetone	~0.2 g/L	[5][6][7][9]
Ethanol	~0.1 g/L	[5][9][13]
Chloroform	Soluble	[5][6][7]
Photophysical Properties		
Absorption Max (λ_{abs})	Varies with solvent; generally in the green-yellow region.	[9]
Emission Max (λ_{em})	Varies with solvent; red-shifted from absorption.	[9][14]

Quantum Yield (Φ_F)	Data not readily available; must be determined empirically.	[2][9]
----------------------------	---	--------

Insight: The high thermal stability and lightfastness of **Solvent Red 135** make it exceptionally durable for long-duration experiments or in high-energy systems where other dyes might quickly degrade or photobleach.[2][8] However, the lack of public data on its fluorescence quantum yield means that for quantitative concentration measurements, a thorough calibration is a prerequisite.[2][9]

Core Principles of Operation in LIF

LIF operates on the principle that fluorescent molecules, like **Solvent Red 135**, can absorb photons from a light source (typically a laser) and be promoted to an excited electronic state.[3] The molecule quickly relaxes to a lower vibrational level of this excited state and then returns to the ground state by emitting a photon. This emitted photon has lower energy (a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

In a fluid flow context, the working fluid is seeded with a low concentration of the dye. A laser beam is shaped into a thin sheet to illuminate a two-dimensional plane within the flow.[3] The dye molecules within this plane fluoresce, and the emitted light is captured by a detector (e.g., a CCD or CMOS camera). Because the emitted light is at a different wavelength than the laser, optical filters can be used to block the scattered laser light, ensuring that only the fluorescence from the dye is detected.[3] The intensity of this fluorescence is, under controlled conditions, proportional to the concentration of the dye, allowing for the visualization of mixing, diffusion, and transport phenomena.[3]

Protocol 1: Preparation of Stock and Working Solutions

Accurate and repeatable solution preparation is the foundation of any successful LIF experiment. The low solubility of **Solvent Red 135** in many common solvents necessitates a careful approach.[5]

Solvent Selection Rationale

The choice of solvent is critical and depends on the fluid system under investigation.

- Toluene and Chloroform: These are excellent primary solvents for creating a concentrated stock solution due to their ability to dissolve **Solvent Red 135** effectively.[5][6]
- Acetone and Dichloromethane: These have moderate solubility and can be used directly for preparing working solutions if they are the primary fluid in the experiment.[5]
- Ethanol: While solubility is lower, ethanol can be a suitable solvent for applications where less volatile or less aggressive solvents are required.[5][13]

Safety Precautions

- Always consult the Material Safety Data Sheet (MSDS) before handling **Solvent Red 135** and any solvents.[11][12][15]
- Work in a well-ventilated area or a chemical fume hood.[11]
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][16]
- Avoid inhalation of the powder by minimizing dust generation.[11]

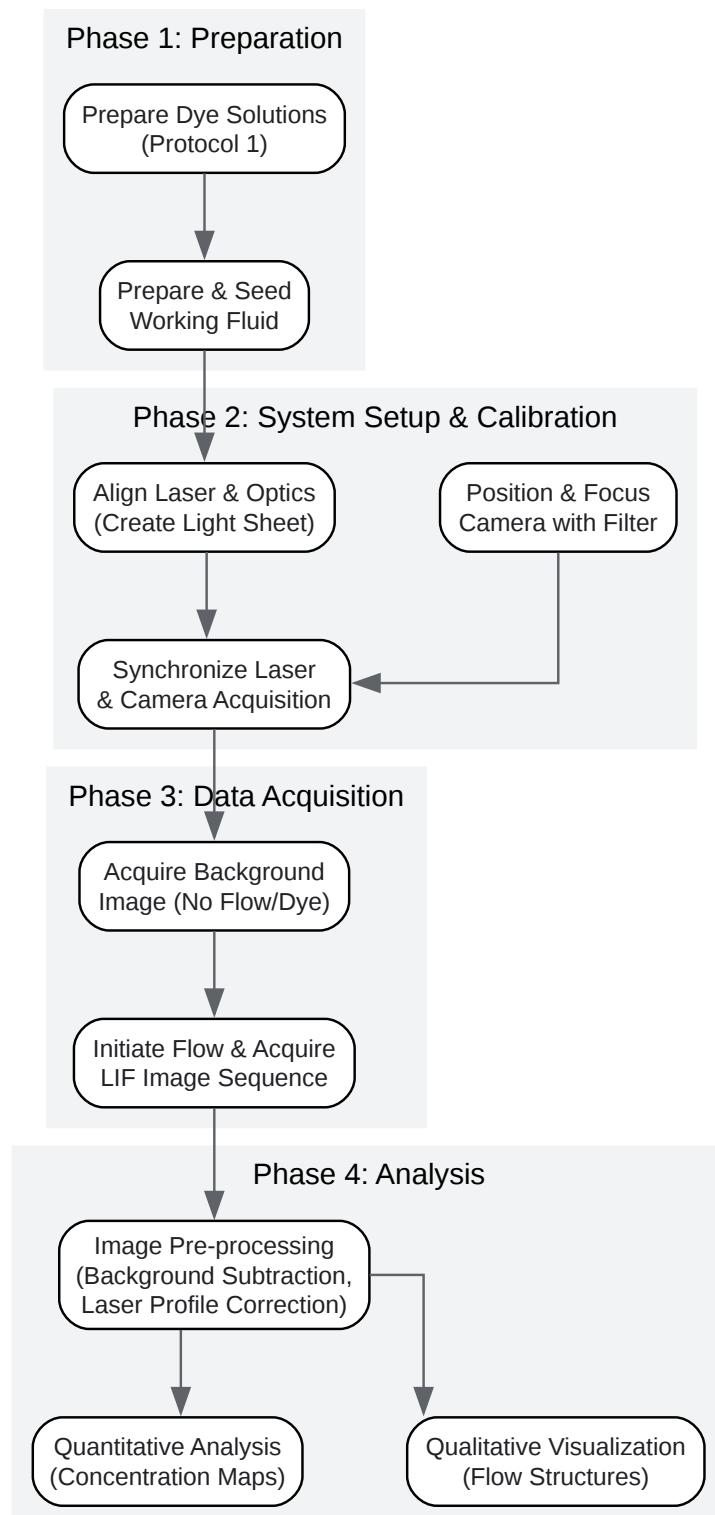
Step-by-Step Protocol for Stock Solution (100 mg/L in Toluene)

- Weighing: Accurately weigh 10.0 mg of **Solvent Red 135** powder using an analytical balance.
- Initial Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 50 mL of toluene.
- Sonication: Cap the flask and place it in an ultrasonic bath for 15-20 minutes. This is the most critical step to break down agglomerates and facilitate dissolution. The solution should become a clear, vibrant red.
- Dilution to Volume: Once the powder is fully dissolved, allow the solution to return to room temperature. Carefully add toluene to the 100 mL graduation mark.

- Mixing & Storage: Invert the flask several times to ensure homogeneity. Transfer the stock solution to an amber glass bottle to protect it from light and store it at room temperature.

Preparation of Working Solution

The optimal concentration of the working solution depends on the laser power, detector sensitivity, and the path length of the flow cell. A typical starting concentration is 1-5 mg/L. To prepare a 2 mg/L working solution in a compatible fluid (e.g., mineral oil):


- Calculate the required volume of stock solution. For 500 mL of a 2 mg/L solution: $(V_{\text{stock}}) = (C_{\text{working}} \times V_{\text{working}}) / C_{\text{stock}} = (2 \text{ mg/L} \times 0.5 \text{ L}) / 100 \text{ mg/L} = 0.01 \text{ L} = 10 \text{ mL}$
- Add 10 mL of the 100 mg/L stock solution to a 500 mL volumetric flask.
- Dilute to the mark with the chosen experimental fluid (e.g., mineral oil).
- Mix thoroughly. A magnetic stirrer can be used for several minutes to ensure complete homogenization.

Application Workflow: Laser-Induced Fluorescence (LIF)

The following section outlines a generalized workflow for conducting a 2D LIF experiment using **Solvent Red 135**.

Experimental Workflow Diagram

Fig 1: Generalized LIF Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Fig 1: Generalized LIF Experimental Workflow

Detailed Protocol for LIF Measurement

- System Preparation: Prepare the working fluid seeded with **Solvent Red 135** as described in Protocol 1. Fill the flow apparatus with the seeded fluid.
- Optical Setup:
 - Position a continuous wave (CW) or pulsed laser (e.g., a 532 nm Nd:YAG or Diode-Pumped Solid-State laser) to illuminate the region of interest.
 - Use a combination of cylindrical lenses to expand the laser beam into a thin, uniform sheet.^[3]
 - Position a high-sensitivity camera perpendicular to the laser sheet.
 - Mount a long-pass optical filter in front of the camera lens. The filter's cut-on wavelength should be higher than the laser wavelength but lower than the expected emission of **Solvent Red 135** (e.g., a 550 nm long-pass filter for a 532 nm laser).
- Calibration and Background Correction:
 - Acquire a "dark" image with the laser off to measure camera noise.
 - Acquire a "background" image of the flow cell filled with un-dyed fluid and the laser on. This will capture any background reflections or autofluorescence from the apparatus.
 - For quantitative measurements, acquire images of the cell filled with several known concentrations of the dye under static conditions to create a calibration curve of fluorescence intensity versus concentration.^[3]
- Data Acquisition:
 - Initiate the fluid flow.
 - Synchronize the laser (if pulsed) and the camera to acquire a time-series of images of the flow field.
- Image Processing:

- Subtract the dark and background images from the raw LIF images.
- Correct for non-uniformities in the laser sheet intensity profile.
- Apply the calibration curve to convert pixel intensity values into concentration maps.

Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
Low Signal / No Fluorescence	1. Incorrect filter selection.2. Dye concentration too low.3. Laser not aligned with camera's focal plane.	1. Ensure the camera filter passes the dye's emission wavelength and blocks the laser wavelength.2. Increase the working solution concentration.3. Re-align optics carefully.
High Background Noise	1. Ambient light leakage.2. Laser light scattering off surfaces.3. Autofluorescence from the test section material.	1. Shield the experiment from ambient light.2. Paint non-optical surfaces matte black; use apertures to block stray light.3. Acquire a background image with un-dyed fluid and subtract it from the data images.
Image Saturation	1. Dye concentration too high.2. Camera exposure time too long or gain too high.	1. Reduce the working solution concentration.2. Decrease camera exposure time/gain settings.
Inconsistent Fluorescence	1. Incomplete dissolution of the dye.2. Photobleaching (fading of the dye over time).	1. Re-prepare solutions using sonication as described in Protocol 1.2. Reduce laser power or camera exposure time. Ensure the fluid is continuously replenished in the test area.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of **Solvent Red 135** in Common Organic Solvents.
- Guidechem. (n.d.). **SOLVENT RED 135** 71902-17-5 wiki.
- Benchchem. (2025). A Comparative Guide to **Solvent Red 135** and Rhodamine B for Non-Polar Solvent Tracing.
- Jinan Ogilvy Chemical Co., Ltd. (n.d.). **Solvent Red 135**.
- Baoxu Chemical. (n.d.). MSDS **SOLVENT RED 135**.
- ChemicalBook. (2025). **Solvent Red 135** - Safety Data Sheet.
- World dye variety. (2012). **Solvent Red 135**.
- Guidechem. (n.d.). **Solvent Red 135** (cas 20749-68-2) SDS/MSDS download.
- ChemicalBook. (n.d.). **Solvent Red 135** | 20749-68-2.
- Benchchem. (n.d.). An In-depth Technical Guide to the Photophysical Properties of **Solvent Red 135**.
- C.I. Pigment. (n.d.). **Solvent Red 135**|CAS NO.20749-68-2, 71902-17-5|Macrolex Red EG.
- ECHEMI. (n.d.). **Solvent Red 135** SDS, 20749-68-2 Safety Data Sheets.
- Additives for Polymer. (2025). The Chemistry Behind Color: Understanding **Solvent Red 135**'s Performance.
- Benchchem. (2025). Application Notes and Protocols: **Solvent Red 135** in Coatings and Thin-Film Research.
- Presol. (n.d.). China **Solvent Red 135**-Transparent Red Eg (S. R 135) factory and manufacturers.
- National Center for Biotechnology Information. (n.d.). C.I. **Solvent Red 135**. PubChem Compound Database.
- MIT Department of Mechanical Engineering. (n.d.). Laser-Induced Fluorescence (LIF).
- PubMed. (2014). Red/blue spectral shifts of laser-induced fluorescence emission due to different nanoparticle suspensions in various dye solutions.
- Baoxu Chemical. (n.d.). Solvent dye red 135(EG), CAS 20749-68-2 mfg.
- MDPI. (n.d.). Current State of Laser-Induced Fluorescence Spectroscopy for Designing Biochemical Sensors.
- National Center for Biotechnology Information. (2019). Characterization of Nile Red as a Tracer for Laser-Induced Fluorescence Spectroscopy of Gasoline and Kerosene and Their Mixture with Biofuels. PMC.
- PubMed. (n.d.). Dye visualization--a method for investigating biomechanical flows.
- ResearchGate. (n.d.). Spectra of laser-induced fluorescence of MB under different LIF....

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Dye visualization--a method for investigating biomechanical flows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mit.edu [web.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. worlddyeveristy.com [worlddyeveristy.com]
- 7. Solvent Red 135 [jnogilvychem.com]
- 8. nbino.com [nbino.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. additivesforpolymer.com [additivesforpolymer.com]
- 12. Solvent Red 135 - Safety Data Sheet [chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. Red/blue spectral shifts of laser-induced fluorescence emission due to different nanoparticle suspensions in various dye solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
- 16. echemi.com [echemi.com]
- To cite this document: BenchChem. [Application Note: Solvent Red 135 for Advanced Fluid Flow Visualization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008356#solvent-red-135-as-a-marker-in-fluid-flow-visualization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com